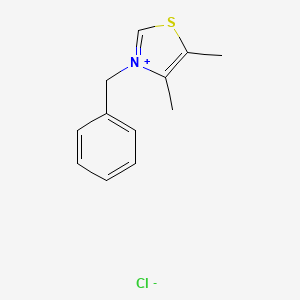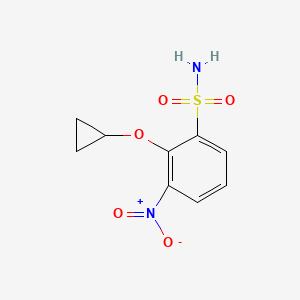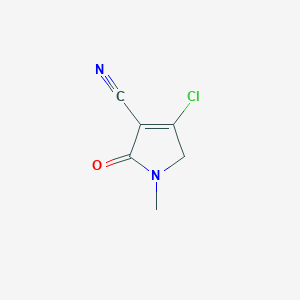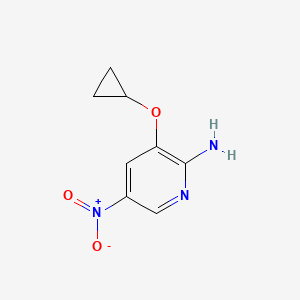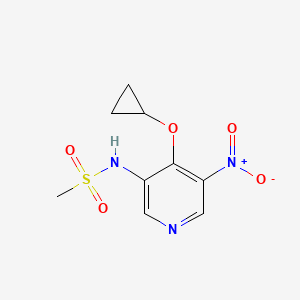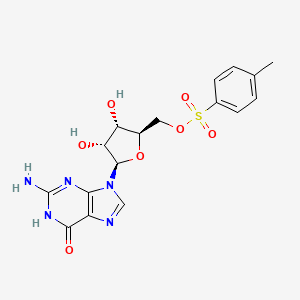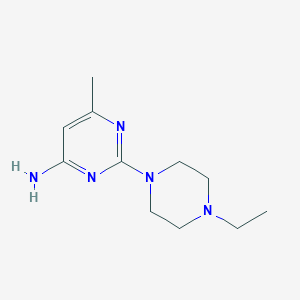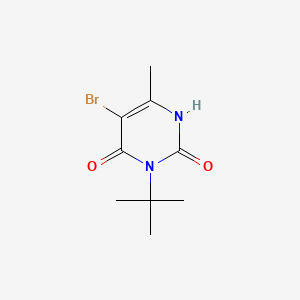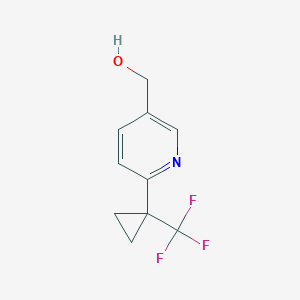
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.
Pyridine Ring Formation: The cyclopropyl ring is then coupled with a pyridine derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.
Methanol Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)amine: Similar structure but with an amine group instead of methanol.
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)acetaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
The uniqueness of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methanol group provides a site for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(3-4-9)8-2-1-7(6-15)5-14-8/h1-2,5,15H,3-4,6H2 |
InChI Key |
VERSLKIRYDJXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


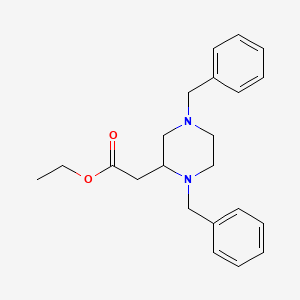
![Fmoc-Tyr(Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl)-OH](/img/structure/B14805098.png)

![(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14805113.png)
![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzamide](/img/structure/B14805123.png)
